molecular formula C22H42O4 B086650 Hexanedioic acid, bis(1-methylheptyl) ester CAS No. 108-63-4

Hexanedioic acid, bis(1-methylheptyl) ester

Cat. No.: B086650
CAS No.: 108-63-4
M. Wt: 370.6 g/mol
InChI Key: RTUMJAGKSDIHOW-UHFFFAOYSA-N
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Description

Hexanedioic acid, bis(1-methylheptyl) ester is an organic compound with the molecular formula C20H38O4. It is a diester derived from hexanedioic acid and 1-methylheptanol. This compound is commonly used as a plasticizer in the production of flexible plastics and other polymer products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanedioic acid, bis(1-methylheptyl) ester can be synthesized through the esterification reaction between hexanedioic acid and 1-methylheptanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water and excess alcohol to ensure high yield and purity of the ester product. The final product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, bis(1-methylheptyl) ester primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanedioic acid and 1-methylheptanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and releasing the original alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Hexanedioic acid and 1-methylheptanol.

    Transesterification: New esters and 1-methylheptanol.

Scientific Research Applications

Hexanedioic acid, bis(1-methylheptyl) ester is used in various scientific research applications, including:

    Chemistry: As a plasticizer in the synthesis of flexible polymers and resins.

    Biology: In studies involving the interaction of plasticizers with biological systems.

    Medicine: Investigated for its potential effects on human health due to its widespread use in consumer products.

    Industry: Used in the production of flexible PVC, coatings, adhesives, and other industrial products.

Mechanism of Action

The primary mechanism of action of hexanedioic acid, bis(1-methylheptyl) ester as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This compound interacts with the polymer matrix, disrupting the crystalline structure and enhancing the material’s pliability.

Comparison with Similar Compounds

Hexanedioic acid, bis(1-methylheptyl) ester can be compared with other similar plasticizers, such as:

    Hexanedioic acid, bis(2-ethylhexyl) ester: Also known as dioctyl adipate, this compound is widely used as a plasticizer in various applications. It has similar properties but differs in the alcohol component.

    Hexanedioic acid, bis(1-methylpropyl) ester: Another ester of hexanedioic acid, with different alcohol groups, leading to variations in its plasticizing efficiency and compatibility with different polymers.

Conclusion

This compound is a versatile compound with significant applications in the production of flexible plastics and other polymer products. Its synthesis, chemical reactions, and applications make it an important subject of study in various scientific fields.

Properties

IUPAC Name

dioctan-2-yl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4/c1-5-7-9-11-15-19(3)25-21(23)17-13-14-18-22(24)26-20(4)16-12-10-8-6-2/h19-20H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUMJAGKSDIHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)CCCCC(=O)OC(C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6026795
Record name Hexanedioic acid, bis(1-methylheptyl) ester
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Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanedioic acid, 1,6-bis(1-methylheptyl) ester
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CAS No.

108-63-4
Record name 1,6-Bis(1-methylheptyl) hexanedioate
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Record name Bis(1-methylheptyl) adipate
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Record name HEXANEDIOIC ACID, BIS(1-METHYLHEPTYL) ESTER
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Record name Hexanedioic acid, 1,6-bis(1-methylheptyl) ester
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Record name Hexanedioic acid, bis(1-methylheptyl) ester
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Record name Bis(1-methylheptyl) adipate
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Record name DIISOOCTYL ADIPATE
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